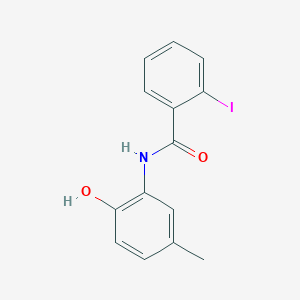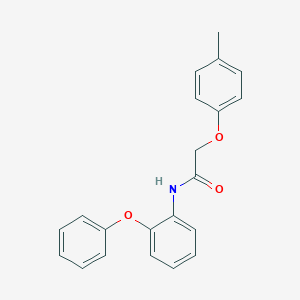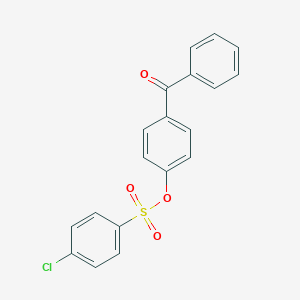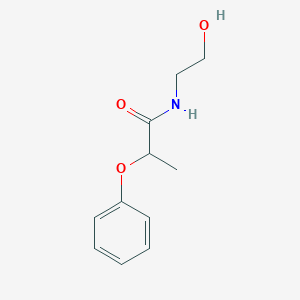![molecular formula C17H19NO2 B290552 N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide, also known as N-phenyl-3-(1-hydroxyethyl)propanamide (NPP), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of amides and is known for its analgesic and anti-inflammatory effects. In
Mecanismo De Acción
The exact mechanism of action of NPP is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. NPP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
NPP has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. NPP has also been found to decrease the levels of inflammatory mediators such as prostaglandins, which are responsible for pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. NPP is also highly selective in its action, which makes it a useful tool for studying specific biochemical and physiological processes. However, the use of NPP in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of NPP. One potential area of research is the development of novel analogs of NPP with improved solubility and bioavailability. Another area of research is the investigation of the potential use of NPP in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of NPP and its effects on various biochemical and physiological processes in the body.
Conclusion:
In conclusion, N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The synthesis of NPP involves the condensation of 3-(1-hydroxyethyl)phenylacetic acid with phenyl isocyanate in the presence of a suitable catalyst. NPP has been extensively studied for its potential therapeutic properties, including its analgesic and anti-inflammatory effects. The exact mechanism of action of NPP is not fully understood, but it is believed to modulate the activity of certain neurotransmitters and inhibit the activity of cyclooxygenase-2. NPP has several advantages for use in lab experiments, but its use is limited by its low solubility in water. There are several future directions for the study of NPP, including the development of novel analogs and investigation of its potential use in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of NPP involves the condensation of 3-(1-hydroxyethyl)phenylacetic acid with phenyl isocyanate in the presence of a suitable catalyst. The reaction results in the formation of NPP, which can be purified using various methods such as recrystallization, chromatography, and distillation. The purity of NPP is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
NPP has been extensively studied for its potential therapeutic properties. It has been shown to possess analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. NPP has also been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties, suggesting its potential use in the treatment of neurological and psychiatric disorders.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h2-9,12-13,19H,10-11H2,1H3,(H,18,20) |
Clave InChI |
JMSALBFTKSSAGA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2)O |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)
![N-(2-methyl-5-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B290475.png)

![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)




![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)

![N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)
![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)